molecular formula C24H31N3O3S B2413942 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine CAS No. 392323-73-8

1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine

Cat. No.: B2413942
CAS No.: 392323-73-8
M. Wt: 441.59
InChI Key: OUKMMSXMLSOBQF-UHFFFAOYSA-N
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Description

1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes both piperidine and piperazine rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology .

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine apart from similar compounds is its dual piperidine and piperazine rings. This unique structure allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile tool in both research and industrial applications .

Properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-19-16-20(2)18-27(17-19)31(29,30)23-10-8-21(9-11-23)24(28)26-14-12-25(13-15-26)22-6-4-3-5-7-22/h3-11,19-20H,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKMMSXMLSOBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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